Methyl 6-(benzyloxy)-5-bromopicolinate Methyl 6-(benzyloxy)-5-bromopicolinate
Brand Name: Vulcanchem
CAS No.: 1493800-02-4
VCID: VC2749534
InChI: InChI=1S/C14H12BrNO3/c1-18-14(17)12-8-7-11(15)13(16-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
SMILES: COC(=O)C1=NC(=C(C=C1)Br)OCC2=CC=CC=C2
Molecular Formula: C14H12BrNO3
Molecular Weight: 322.15 g/mol

Methyl 6-(benzyloxy)-5-bromopicolinate

CAS No.: 1493800-02-4

Cat. No.: VC2749534

Molecular Formula: C14H12BrNO3

Molecular Weight: 322.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(benzyloxy)-5-bromopicolinate - 1493800-02-4

CAS No. 1493800-02-4
Molecular Formula C14H12BrNO3
Molecular Weight 322.15 g/mol
IUPAC Name methyl 5-bromo-6-phenylmethoxypyridine-2-carboxylate
Standard InChI InChI=1S/C14H12BrNO3/c1-18-14(17)12-8-7-11(15)13(16-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Standard InChI Key WHHSUAWUCPEFSG-UHFFFAOYSA-N
SMILES COC(=O)C1=NC(=C(C=C1)Br)OCC2=CC=CC=C2
Canonical SMILES COC(=O)C1=NC(=C(C=C1)Br)OCC2=CC=CC=C2

Methyl 6-(benzyloxy)-5-bromopicolinate is an organic compound classified as a brominated aromatic compound and a derivative of picolinic acid, which is a pyridine-2-carboxylic acid. This compound features a bromine atom at the 5th position and a benzyloxy group at the 6th position on the picolinate ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of Methyl 6-(benzyloxy)-5-bromopicolinate typically involves several steps, including bromination and functionalization of picolinic acid derivatives. The reaction conditions often require low temperatures to control the reaction rate and selectivity. Column chromatography is commonly used for purification to achieve high purity yields.

Applications and Mechanism of Action

This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development. Its mechanism of action varies based on its application, often involving interactions with biological targets such as enzymes and receptors.

Research Findings and Biological Activities

While specific biological activities of Methyl 6-(benzyloxy)-5-bromopicolinate are not extensively detailed, compounds with similar structural motifs have shown potential in various biological processes. For instance, derivatives of picolinic acid have been explored for their roles in biological processes and potential pharmaceutical applications.

Comparison with Similar Compounds

Methyl 3-(benzyloxy)-5-bromopicolinate, another derivative of picolinic acid, has been investigated for its anti-inflammatory properties and potential applications in pharmaceutical and agrochemical sectors. This highlights the diverse biological activities that can be achieved through modifications of the picolinate backbone.

Analytical Techniques

For structural confirmation and molecular weight determination, techniques such as NMR spectroscopy and mass spectrometry are commonly employed. These analytical methods are crucial for ensuring the purity and identity of synthesized compounds.

Data Table: Comparison of Methyl 6-(benzyloxy)-5-bromopicolinate and Methyl 3-(benzyloxy)-5-bromopicolinate

PropertyMethyl 6-(benzyloxy)-5-bromopicolinateMethyl 3-(benzyloxy)-5-bromopicolinate
Molecular FormulaC14H12BrNO3CHBrNO (partial formula)
Molecular WeightNot specified308.13 g/mol
Position of Benzyloxy Group6th position3rd position
ApplicationsOrganic synthesis, medicinal chemistryPharmaceutical research, anti-inflammatory
Biological ActivitiesPotential in biological processesAnti-inflammatory, potential anticancer

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